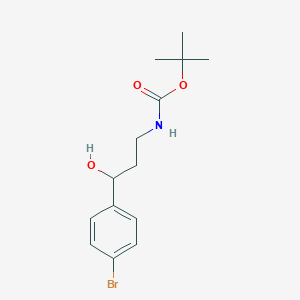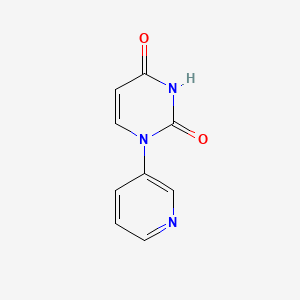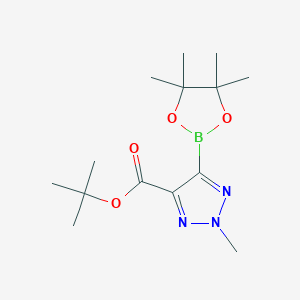
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate: is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a five-membered ring with three carbon atoms. The presence of the tert-butyl group and the triazole ring adds to its chemical versatility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step processes. One common method includes the reaction of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic ester group. These reactions often involve the replacement of the boron atom with other functional groups.
Suzuki-Miyaura Cross-Coupling Reaction: This is one of the most common reactions involving this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Dehydrating Agents: Used in the synthesis of the compound from its carboxylic acid precursor.
Major Products:
Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.
Substituted Triazoles: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Biologically Active Compounds: The compound serves as an intermediate in the synthesis of various biologically active molecules, such as pharmaceuticals.
Polymer Synthesis: Used as a building block in the creation of polymers, including water-soluble carboxylated polyfluorenes.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific derivatives and their applications in drug development and material science .
Comparison with Similar Compounds
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate lies in its triazole ring, which imparts additional stability and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C14H24BN3O4 |
|---|---|
Molecular Weight |
309.17 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C14H24BN3O4/c1-12(2,3)20-11(19)9-10(17-18(8)16-9)15-21-13(4,5)14(6,7)22-15/h1-8H3 |
InChI Key |
VDJQNBGPZJUGMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


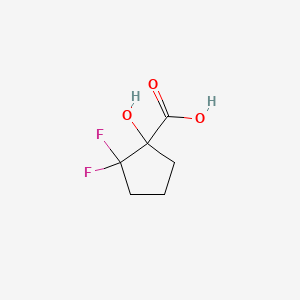
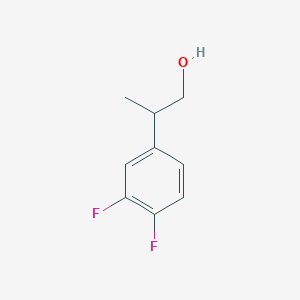
![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
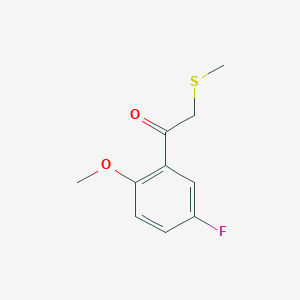
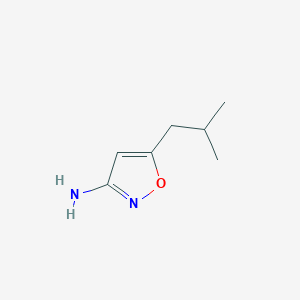
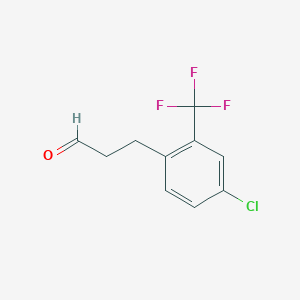
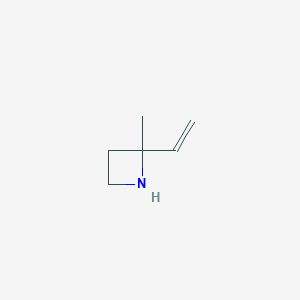
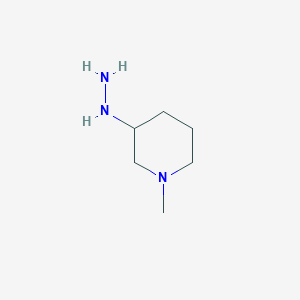
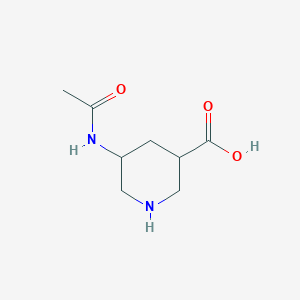
![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
